molecular formula C9H9ClN4O B14155350 4-Chloro-2-[(1,2,4-triazol-4-ylamino)methyl]phenol CAS No. 736941-80-3

4-Chloro-2-[(1,2,4-triazol-4-ylamino)methyl]phenol

Cat. No.: B14155350
CAS No.: 736941-80-3
M. Wt: 224.65 g/mol
InChI Key: DXHHDPYDOJGYAV-UHFFFAOYSA-N
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Description

2-(((4H-1,2,4-triazol-4-yl)amino)methyl)-4-chlorophenol is a chemical compound that features a triazole ring, an amino group, and a chlorophenol moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the triazole ring imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.

Chemical Reactions Analysis

Types of Reactions

2-(((4H-1,2,4-triazol-4-yl)amino)methyl)-4-chlorophenol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenol moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like ceric ammonium nitrate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve the use of solvents like methanol or ethanol and may require heating or microwave irradiation to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Mechanism of Action

The mechanism of action of 2-(((4H-1,2,4-triazol-4-yl)amino)methyl)-4-chlorophenol involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like alpha-amylase and alpha-glucosidase, preventing their normal function . This inhibition can lead to a decrease in the breakdown of carbohydrates, making it useful in the treatment of diabetes. Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((4H-1,2,4-triazol-4-yl)amino)methyl)-4-chlorophenol is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the chlorophenol moiety, in particular, enhances its potential as an antibacterial and anticancer agent, setting it apart from other triazole derivatives .

Properties

CAS No.

736941-80-3

Molecular Formula

C9H9ClN4O

Molecular Weight

224.65 g/mol

IUPAC Name

4-chloro-2-[(1,2,4-triazol-4-ylamino)methyl]phenol

InChI

InChI=1S/C9H9ClN4O/c10-8-1-2-9(15)7(3-8)4-13-14-5-11-12-6-14/h1-3,5-6,13,15H,4H2

InChI Key

DXHHDPYDOJGYAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CNN2C=NN=C2)O

solubility

20.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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